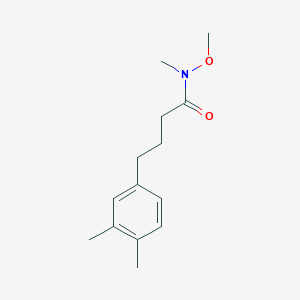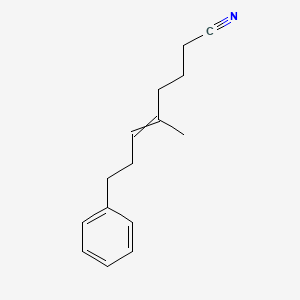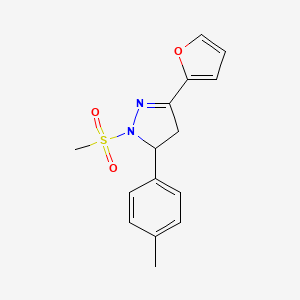![molecular formula C23H14N2 B14207795 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-71-0](/img/structure/B14207795.png)
2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and ethynyl groups
Méthodes De Préparation
The synthesis of 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups to form alkanes.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. .
Applications De Recherche Scientifique
2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of anti-cancer drugs.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism by which 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups and aromatic rings allow it to form π-π interactions and hydrogen bonds with target molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile include other aryl ethynyl derivatives and benzonitrile derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
- 4-[(4-Aminophenyl)ethynyl]benzonitrile
- 2-[(4-Aminophenyl)ethynyl]phenylacetylene
- 4-[(4-Aminophenyl)ethynyl]phenylacetylene .
Propriétés
Numéro CAS |
823227-71-0 |
|---|---|
Formule moléculaire |
C23H14N2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H14N2/c24-17-22-8-4-3-7-21(22)14-13-20-6-2-1-5-19(20)12-9-18-10-15-23(25)16-11-18/h1-8,10-11,15-16H,25H2 |
Clé InChI |
LNQVWBNVMQPICY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)N)C#CC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)


![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)


![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)


